molecular formula C13H14F3NO4 B14779108 2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid

2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid

Cat. No.: B14779108
M. Wt: 305.25 g/mol
InChI Key: DGVMWWMTSDUMAQ-UHFFFAOYSA-N
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Description

2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid is a synthetic compound characterized by a pentanedioic acid backbone substituted with an amino group at position 2 and a 4-(trifluoromethyl)benzyl group at position 2. The trifluoromethyl (CF₃) group confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug development. Its structural complexity and fluorine-containing substituent differentiate it from simpler amino acids and related derivatives.

Properties

IUPAC Name

2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMWWMTSDUMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid often employs large-scale organic synthesis techniques. The process may involve the use of specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related pentanedioic acid derivatives and amino acid analogs. Key parameters include molecular weight, substituent groups, and functional properties.

Compound Name Molecular Formula Molecular Weight Key Substituents CAS/Reference
2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid C₁₄H₁₆F₃NO₄ 343.28 g/mol - CF₃-phenylmethyl group at position 4
- Amino group at position 2
Not provided
Ezetimibe Diacid Impurity C₂₅H₂₄FNO₅ 437.46 g/mol - Fluorophenylamino group
- Phenylmethoxy group
1013025-04-1
(R)-2-Amino-2-phenylacetic acid C₈H₉NO₂ 151.16 g/mol - Phenyl group at position 2
- Simple amino acid structure
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid C₁₀H₁₃BNO₄ 237.03 g/mol - Ethoxycarbonyl group
- Boronic acid moiety
99848-78-9

Key Differences

Substituent Complexity: The target compound’s CF₃-phenylmethyl group increases steric bulk and electron-withdrawing effects compared to Ezetimibe Diacid Impurity’s fluorophenylamino and phenylmethoxy groups. Simpler analogs like (R)-2-Amino-2-phenylacetic acid lack branched substituents, reducing their versatility in drug design .

Physicochemical Properties: The CF₃ group in the target compound elevates logP (lipophilicity) compared to boronic acid derivatives (e.g., [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid), which prioritize solubility via polar boronic groups . Ezetimibe Diacid Impurity’s larger molecular weight (437.46 g/mol) suggests lower solubility than the target compound (343.28 g/mol) .

Biological Activity: Fluorinated compounds like the target molecule often exhibit improved metabolic stability and bioavailability over non-fluorinated analogs (e.g., phenylacetic acid derivatives) .

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